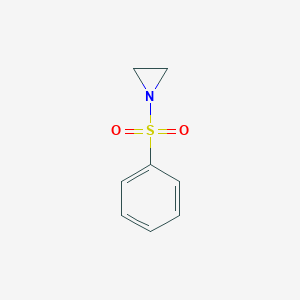

1-(Phenylsulfonyl)aziridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)aziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11,9-6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWKGBIMVDATLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065030 | |

| Record name | Aziridine, 1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10302-15-5 | |

| Record name | 1-(Phenylsulfonyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10302-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylsulfonyl)aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010302155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, 1-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aziridine, 1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylsulphonyl)aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(PHENYLSULFONYL)AZIRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Phenylsulfonyl)aziridine from 2-Aminoethanol

This guide provides a comprehensive technical overview for the synthesis of 1-(phenylsulfonyl)aziridine, a valuable building block in organic synthesis and drug development, from the readily available starting material, 2-aminoethanol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of N-Sulfonylated Aziridines

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly sought-after intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to regio- and stereoselective ring-opening reactions. This reactivity allows for the facile introduction of nitrogen-containing functionalities into complex molecules. When the aziridine nitrogen is substituted with an electron-withdrawing sulfonyl group, such as a phenylsulfonyl group, the reactivity of the ring is enhanced, making these N-sulfonylated aziridines particularly useful electrophiles. They serve as precursors to a wide array of functionalized amines, amino alcohols, and other nitrogenous compounds, which are key components of many pharmaceuticals and biologically active molecules.

The synthesis of this compound from 2-aminoethanol is a classic and efficient transformation that proceeds through two key steps: the N-sulfonylation of the amino group followed by an intramolecular cyclization. This guide will delve into the mechanistic details, compare various synthetic strategies, provide detailed experimental protocols, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale: A Tale of Two Steps

The conversion of 2-aminoethanol to this compound is a well-established process that hinges on two fundamental organic reactions: nucleophilic substitution at the sulfonyl group and an intramolecular Williamson ether-like synthesis, specifically an SN2 cyclization.

Step 1: N-Sulfonylation of 2-Aminoethanol

The initial step involves the reaction of the primary amine of 2-aminoethanol with a phenylsulfonylating agent, most commonly benzenesulfonyl chloride, in the presence of a base. The mechanism is a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. A base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide.

Diagram of the N-Sulfonylation Mechanism

Caption: Mechanism of N-sulfonylation of 2-aminoethanol.

Step 2: Intramolecular Cyclization

The second and final step is the base-promoted intramolecular cyclization of the intermediate, N-(2-hydroxyethyl)benzenesulfonamide. This reaction proceeds via an intramolecular SN2 mechanism.[1] The sulfonamide nitrogen, being acidic due to the adjacent electron-withdrawing sulfonyl group, is deprotonated by a base to form a sulfonamidate anion. This potent nucleophile then attacks the adjacent carbon atom bearing the hydroxyl group, which has been converted into a good leaving group (e.g., by protonation in acidic media or, more commonly, by activation in situ). The result is the displacement of the leaving group and the formation of the three-membered aziridine ring. The stereochemistry of this step, if applicable, proceeds with inversion of configuration at the carbon being attacked, a hallmark of the SN2 reaction.[1]

Diagram of the Intramolecular Cyclization Mechanism

Caption: Intramolecular SN2 cyclization to form the aziridine ring.

Comparative Analysis of Synthetic Methodologies

Several methods can be employed for the synthesis of aziridines from amino alcohols. The choice of method often depends on the substrate's stability, desired scale, and the availability of reagents.

| Method | Description | Advantages | Disadvantages |

| Two-Step Sulfonylation and Cyclization | Involves the isolation of the N-(2-hydroxyethyl)benzenesulfonamide intermediate, followed by a separate cyclization step. | Good control over each step; allows for purification of the intermediate. | Longer overall reaction time; requires an additional isolation step. |

| One-Pot Sulfonylation and Cyclization | Both the N-sulfonylation and the cyclization are carried out in the same reaction vessel without isolation of the intermediate. | Time and resource-efficient; higher throughput. | Less control over individual steps; potential for more side reactions. |

| Wenker Synthesis | A classic method where the amino alcohol is first treated with sulfuric acid to form a sulfate ester, which is then cyclized with a strong base.[2] Modified, milder versions using chlorosulfonic acid have been developed.[3] | Utilizes inexpensive reagents; can be effective for simple amino alcohols. | Harsh conditions (strong acid and base) may not be suitable for sensitive substrates.[2] |

| Mitsunobu Reaction | An intramolecular version of the Mitsunobu reaction can be used to directly cyclize N-protected amino alcohols. | Mild reaction conditions; often high yielding. | Requires stoichiometric amounts of expensive and potentially hazardous reagents (e.g., DEAD, DIAD); generates triphenylphosphine oxide as a byproduct, which can be difficult to remove. |

For the synthesis of this compound from 2-aminoethanol, the one-pot sulfonylation and cyclization method is often preferred for its efficiency and simplicity.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of this compound from 2-aminoethanol.

One-Pot Synthesis of this compound

This procedure is adapted from established methods for the synthesis of N-tosyl aziridines from amino alcohols and offers a time-efficient route to the desired product.[4]

Materials:

-

2-Aminoethanol

-

Benzenesulfonyl chloride

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH2Cl2)

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Experimental Workflow:

Caption: Workflow for the one-pot synthesis of this compound.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 2-aminoethanol (1.0 eq), potassium hydroxide (3.0 eq), water, and dichloromethane.

-

Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white solid.

Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data for this compound:

| Technique | Expected Data |

| 1H NMR | The spectrum should show signals for the aromatic protons of the phenylsulfonyl group and the methylene protons of the aziridine ring. The aziridine protons typically appear as a singlet or a complex multiplet depending on the solvent and resolution. |

| 13C NMR | The spectrum will exhibit signals for the carbons of the phenyl ring and a characteristic upfield signal for the equivalent methylene carbons of the aziridine ring. |

| IR Spectroscopy | Characteristic absorption bands for the sulfonyl group (S=O) will be present around 1350-1300 cm-1 and 1170-1150 cm-1. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound. |

Troubleshooting and Optimization

Several challenges can arise during the synthesis of this compound. Understanding these potential issues and their solutions is key to a successful outcome.

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; side reactions such as the formation of the bis-sulfonated product or polymerization. | Ensure efficient stirring; maintain low temperature during the addition of benzenesulfonyl chloride; consider using a milder base or different solvent system.[4] |

| Formation of N,N-bis(2-hydroxyethyl)benzenesulfonamide | Reaction of the initially formed sulfonamide with another molecule of 2-aminoethanol. | Use a slight excess of benzenesulfonyl chloride; ensure slow addition of the sulfonyl chloride. |

| Product is an oil and difficult to crystallize | Presence of impurities. | Purify by column chromatography before attempting recrystallization. |

| Difficulty in removing triphenylphosphine oxide (if using Mitsunobu) | High polarity and crystallinity of the byproduct. | Use a less polar solvent for chromatography; consider alternative methods if purification is problematic. |

Safety Considerations

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Benzenesulfonyl chloride is corrosive and a lachrymator. It reacts with water to produce hydrochloric acid. Handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7]

-

Aziridines are potentially toxic and should be handled with care. Avoid inhalation and skin contact.

-

Potassium hydroxide is a strong base and is corrosive. Handle with appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving this solvent should be conducted in a fume hood.

Conclusion

The synthesis of this compound from 2-aminoethanol is a robust and valuable transformation for accessing a versatile synthetic intermediate. By understanding the underlying reaction mechanisms, carefully selecting the synthetic methodology, and adhering to detailed experimental protocols, researchers can reliably produce this important compound. This guide provides the necessary technical information and practical insights to facilitate the successful implementation of this synthesis in a research and development setting, ultimately contributing to the advancement of organic synthesis and drug discovery.

References

- Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.

- Casini, A., et al. (2002). Sulfonamides and their use in medicine. Medicinal research reviews, 22(4), 324-363.

- Chambers, H. F., & Jawetz, E. (1998). Sulfonamides, trimethoprim, & quinolones. Basic & clinical pharmacology, 7, 761-779.

- Hori, T., et al. (2011). A practical synthesis of N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide. Tetrahedron Letters, 52(43), 5621-5623.

- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent-and catalyst-free conditions. RSC Advances, 3(42), 19384-19388.

-

Master Organic Chemistry. (2012). The SN2 Mechanism. Retrieved from [Link]

- Metro, T. X., Pardo, D. G., & Cossy, J. (2006). N, N-Dialkyl-β-amino alcohols derived from α-amino acids can be rearranged enantiospecifically by using TFAA/Et3N/NaOH to give 1, 2-amino alcohols. Organic letters, 8(16), 3509-3512.

-

Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved from [Link]

- Padwa, A., & Murphree, S. S. (2006). The chemistry of aziridines.

- Sharpless, K. B., et al. (1996). Asymmetric aminohydroxylation of olefins. Tetrahedron Letters, 37(19), 3219-3222.

- Singh, P., Samanta, K., Das, S., & Panda, G. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Organic & biomolecular chemistry, 12(31), 5796-5833.

- Tanner, D. (1994). Chiral aziridines—their synthesis and use in stereoselective transformations. Angewandte Chemie International Edition in English, 33(6), 599-619.

- Wenker, H. (1935). The Preparation of Ethylene Imine from Monoethanolamine. Journal of the American Chemical Society, 57(1), 2328-2328.

- Xu, J., & Li, X. (2010). An improved and mild Wenker synthesis of aziridines. Synthesis, 2010(20), 3423-3428.

- Yoon, J., et al. (2001). Crystal structure of N,N-bis(tosyloxyethyl)-p-toluenesulfonamide. Bulletin of the Korean Chemical Society, 22(5), 543-545.

-

Loba Chemie. (2019, May 3). Benzenesulphonyl Chloride for Synthesis MSDS. Retrieved from [Link]

-

Name Reactions. (n.d.). Wenker Aziridine Synthesis. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Aziridine, 1-(phenylsulfonyl). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of 1-(Phenylsulfonyl)aziridine formation

An In-depth Technical Guide to the Formation Mechanisms of 1-(Phenylsulfonyl)aziridines

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthetic mechanisms leading to the formation of 1-(phenylsulfonyl)aziridines. These strained, three-membered heterocycles are pivotal building blocks in modern organic synthesis, serving as versatile intermediates for the introduction of nitrogen-containing functionalities. Understanding the nuances of their formation is critical for researchers, scientists, and drug development professionals aiming to leverage their reactivity in complex molecular architectures.

Introduction: The Synthetic Versatility of N-Sulfonylaziridines

1-(Phenylsulfonyl)aziridines, and N-sulfonylaziridines in general, are highly valuable synthetic intermediates due to the activating nature of the sulfonyl group. This electron-withdrawing group enhances the electrophilicity of the aziridine ring carbons, making them susceptible to nucleophilic ring-opening reactions. This reactivity, coupled with the inherent strain of the three-membered ring, provides a powerful tool for stereospecific and regioselective synthesis of complex amines, amino alcohols, and other nitrogenous compounds. The phenylsulfonyl group offers a good balance of activation and stability, and it can often be removed under reductive conditions, further broadening the synthetic utility.

Synthesis from Alkenes: The Aziridination Reaction

The most direct and widely employed method for the formation of 1-(phenylsulfonyl)aziridines is the aziridination of alkenes. This reaction involves the transfer of a nitrene equivalent, specifically a phenylsulfonylnitrene (PhSO₂N), to an olefinic double bond.

Mechanism: Nitrene Generation and Transfer

The key to this process is the generation of the highly reactive nitrene intermediate. A common and effective precursor for this is (N-(p-toluenesulfonyl)imino)phenyliodinane, often referred to as TsN=IPh, or its phenylsulfonyl analogue, PhSO₂N=IPh. The reaction is typically catalyzed by transition metals, most commonly copper or rhodium complexes.

The catalytic cycle can be summarized as follows:

-

Nitrene Generation: The catalyst reacts with the nitrene precursor to form a metal-nitrenoid intermediate. For example, a Cu(I) catalyst will react with PhSO₂N₃ or related precursors.

-

Alkene Coordination: The alkene substrate coordinates to the metal center.

-

Nitrene Transfer: The nitrene is transferred from the metal to the alkene in a concerted or stepwise fashion, forming the aziridine ring and regenerating the catalyst.

The stereochemistry of the starting alkene is generally retained in the final aziridine product, suggesting a concerted mechanism for the nitrene transfer step.

An In-Depth Technical Guide to the ¹H NMR Characterization of 1-(Phenylsulfonyl)aziridine

Abstract

1-(Phenylsulfonyl)aziridine is a highly valuable electrophilic three-membered ring system used extensively as a building block in modern organic synthesis.[1] Its utility stems from the electron-withdrawing phenylsulfonyl group, which activates the strained aziridine ring for regioselective and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogen-containing molecules.[1][2] Accurate structural verification and purity assessment are paramount for its application in multi-step syntheses. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, explains the underlying principles governing its spectral features, and presents a validated protocol for data acquisition and interpretation, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Structural Significance of an Activated Aziridine

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. The inherent ring strain makes them versatile synthetic intermediates.[2] The reactivity of the aziridine ring can be precisely modulated by the substituent on the nitrogen atom. When an electron-withdrawing group like phenylsulfonyl (PhSO₂) is attached, the resulting N-sulfonyl aziridine becomes a potent electrophile.[1] This activation polarizes the carbon-nitrogen bonds, rendering the ring carbons highly susceptible to nucleophilic attack.[1]

For this compound (C₈H₉NO₂S), ¹H NMR spectroscopy serves as an indispensable tool for unambiguous structure confirmation.[3] It provides critical information through four key parameters: chemical shift, integration, signal multiplicity (splitting), and coupling constants.[4][5] A thorough understanding of these parameters is essential for distinguishing the target molecule from starting materials, byproducts, or degradation products.

Caption: Standard workflow for ¹H NMR characterization.

Experimental Protocol: A Self-Validating System

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR data for this compound.

4.1. Materials and Instrumentation

-

Sample: this compound (5-20 mg)

-

Solvent: Deuterated chloroform (CDCl₃) of high isotopic purity (≥99.8 atom % D).

-

Internal Standard: Tetramethylsilane (TMS). [4]* Instrumentation: NMR Spectrometer (e.g., 300-600 MHz) equipped with a standard proton probe.

-

Consumables: 5 mm NMR tubes, Pasteur pipettes, vials.

4.2. Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. The use of a deuterated solvent is critical to avoid large interfering signals from solvent protons. 3. Standard Addition: Add a small amount of TMS. TMS is the universally accepted internal reference for ¹H NMR, with its signal defined as δ 0.00 ppm. [4]It is chemically inert, volatile, and its signal rarely overlaps with analyte signals.

-

Homogenization: Gently swirl or vortex the vial until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection region of the NMR probe (typically ~4-5 cm).

4.3. NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. This step is crucial for achieving sharp, symmetrical peaks and high resolution.

-

Parameter Setup:

-

Nucleus: ¹H

-

Pulse Sequence: Standard single-pulse (zg30 or equivalent).

-

Acquisition Time (AQ): ~2-4 seconds.

-

Relaxation Delay (D1): ~2-5 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

Temperature: 298 K (25 °C).

-

-

Acquisition: Start the acquisition. The resulting Free Induction Decay (FID) signal is the raw time-domain data.

4.4. Data Processing and Validation

-

Fourier Transformation: Apply a Fourier transform to the FID to convert it into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

-

Baseline Correction: Apply a polynomial function to correct any baseline distortions.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all signals. The integral of the aziridine singlet at ~2.51 ppm and the aromatic multiplets at ~7.5-8.0 ppm should yield a ratio of 4:5, confirming the structural integrity of the molecule.

Conclusion

The ¹H NMR spectrum of this compound provides a unique and definitive fingerprint for its structural identification. The presence of a characteristic four-proton singlet around δ 2.51 ppm for the aziridine ring and a set of aromatic multiplets integrating to five protons in the δ 7.5-8.0 ppm region are the key identifiers. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra, ensuring the accuracy and validity of their synthetic and developmental work. This robust characterization is the foundation upon which the extensive and powerful chemistry of N-sulfonyl aziridines is built.

References

- Lirias, S. et al. (2019). Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) for Aziridine. Available at: [Link]

-

ResearchGate. Synthesis of N-sulfonated aziridines | Request PDF. Available at: [Link]

-

Sci-Hub. Two‐Step Synthesis of N‐Sulfonyl Aziridines from Epoxides. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

PubChem, National Institutes of Health. This compound. Available at: [Link]

-

RSC Publishing. (2014). Stereoselective synthesis of C-sulfonylated aziridines from halomethyl phenyl sulfone and N-tert-butanesulfinyl imines. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

-

National Institutes of Health. (2017). Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. Available at: [Link]

-

YouTube. (2015). 1H NMR - Spectra Interpretation Part I Examples. Available at: [Link]

-

ResearchGate. Two-Step Synthesis of N Sulfonyl Aziridines from Epoxides | Request PDF. Available at: [Link]

-

ResearchGate. 1 H NMR spectrum of poly(2-phenyl N-p-toluenesulfonyl aziridine).... Available at: [Link]

-

YouTube. (2023). How to Interpret 1H NMR Spectra: Part 1 - Introduction to NMR. Available at: [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

-

University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. Available at: [Link]

-

Thieme. (2002). 3. 1H NMR Spectroscopy. In NMR Spectroscopy: An Introduction. Available at: [Link]

Sources

- 1. This compound|CAS 10302-15-5 [benchchem.com]

- 2. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H9NO2S | CID 25141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1-(Phenylsulfonyl)aziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)aziridine is a highly versatile synthetic intermediate, pivotal in the construction of complex nitrogen-containing molecules. Its utility stems from the unique reactivity of the strained three-membered aziridine ring, which is further activated by the strongly electron-withdrawing phenylsulfonyl group. This activation renders the ring susceptible to nucleophilic attack, making it a valuable building block in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic applications.

A thorough understanding of the molecular structure and electronic environment of this compound is paramount for predicting its reactivity and designing synthetic pathways. Among the suite of analytical techniques available for structural elucidation, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method to probe the carbon framework of the molecule. This guide offers a detailed exploration of the ¹³C NMR spectroscopic data of this compound, providing insights into spectral acquisition, interpretation, and the underlying chemical principles.

¹³C NMR Spectroscopic Data of this compound

The characterization of this compound by ¹³C NMR spectroscopy reveals distinct signals for the aziridine ring carbons and the carbons of the phenylsulfonyl group. The following table summarizes the experimental chemical shift data obtained in deuterated chloroform (CDCl₃).

| Carbon Atom | Chemical Shift (δ) / ppm |

| Aziridine CH₂ | 28.5 |

| Phenyl C₁ (ipso) | 139.1 |

| Phenyl C₂, C₆ (ortho) | 127.0 |

| Phenyl C₃, C₅ (meta) | 129.5 |

| Phenyl C₄ (para) | 133.8 |

Spectral Interpretation and Structural Insights

The observed ¹³C NMR chemical shifts provide a detailed electronic map of this compound.

Aziridine Ring Carbons: The aziridine ring carbons resonate at approximately 28.5 ppm. This upfield shift, compared to acyclic alkanes, is a characteristic feature of three-membered rings and is attributed to the increased shielding arising from the unique hybridization and high degree of p-character in the C-C bonds of the strained ring system. The electron-withdrawing nature of the adjacent phenylsulfonyl group leads to a slight deshielding (downfield shift) of these carbons compared to an unsubstituted aziridine.

Phenylsulfonyl Group Carbons: The aromatic carbons of the phenylsulfonyl moiety exhibit a characteristic pattern:

-

Ipso-Carbon (C₁): The carbon directly attached to the sulfonyl group (C₁) appears at approximately 139.1 ppm. This downfield shift is a result of the direct attachment to the electronegative sulfonyl group and the associated inductive and resonance effects.

-

Ortho- (C₂, C₆) and Meta-Carbons (C₃, C₅): The ortho and meta carbons resonate at approximately 127.0 ppm and 129.5 ppm, respectively. These chemical shifts are influenced by the inductive and resonance effects of the sulfonyl group, which withdraws electron density from the aromatic ring.

-

Para-Carbon (C₄): The para carbon appears furthest downfield among the protonated aromatic carbons at approximately 133.8 ppm. This significant deshielding is a hallmark of a strong electron-withdrawing substituent on a benzene ring and reflects the substantial delocalization of electron density away from this position.

The relationship between the electron-withdrawing phenylsulfonyl group and the resulting chemical shifts of the aromatic carbons can be visualized as follows:

Caption: Influence of the Phenylsulfonyl Group on Aromatic ¹³C Chemical Shifts.

Experimental Protocol for ¹³C NMR Acquisition

The following provides a generalized, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the ¹³C channel of the probe to the correct frequency. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical lock signal.

3. Acquisition Parameters: a. Set the spectrometer to acquire a proton-decoupled ¹³C NMR spectrum. b. A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is typically sufficient. c. Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay. d. Set the relaxation delay (d1) to 1-2 seconds. e. The number of scans will depend on the sample concentration and desired signal-to-noise ratio. Typically, 256 to 1024 scans are adequate.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. d. Integrate the signals if quantitative information is desired, although this is less common for ¹³C NMR unless specific experimental conditions are employed.

The experimental workflow can be summarized in the following diagram:

An In-Depth Technical Guide to the FT-IR Analysis of 1-(Phenylsulfonyl)aziridine Vibrational Modes

Foreword: The Vibrational Symphony of a Strained Ring

For the discerning researcher in drug development and synthetic chemistry, the aziridine ring represents a cornerstone of molecular architecture. These three-membered nitrogenous heterocycles, while synthetically versatile, are inherently strained, a characteristic that dictates their reactivity and spectroscopic signature. When a powerful electron-withdrawing group like phenylsulfonyl is appended to the nitrogen atom, the electronic landscape of the aziridine moiety is profoundly altered. This guide delves into the intricate world of Fourier-Transform Infrared (FT-IR) spectroscopy as a tool to elucidate the vibrational modes of 1-(Phenylsulfonyl)aziridine. We will not merely list characteristic frequencies; instead, we will explore the causality behind the observed spectral features, providing a deeper understanding of how the interplay between the aziridine ring, the phenyl group, and the sulfonyl group manifests in the infrared spectrum. This document is intended to serve as a comprehensive resource for scientists seeking to leverage FT-IR spectroscopy for the unambiguous characterization and analysis of this important class of molecules.

The Molecule in Focus: this compound

This compound is a member of the activated aziridine family, where the nitrogen atom is bonded to an electron-withdrawing group.[1] This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack, a cornerstone of their synthetic utility.[2] The phenylsulfonyl group, with its potent inductive and mesomeric electron-withdrawing effects, significantly influences the geometry and bond strengths within the aziridine ring.[3] Understanding these electronic perturbations is key to interpreting the molecule's vibrational spectrum.

Figure 2. Workflow for FT-IR analysis using the KBr pellet method.

Attenuated Total Reflectance (ATR): A Modern Approach

ATR-FTIR is a popular technique that requires minimal sample preparation. [4] Step-by-Step Methodology:

-

Background Collection: Record a background spectrum with a clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. [5]3. Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. [6]4. Spectrum Acquisition: Collect the FT-IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Decoding the Spectrum: Vibrational Mode Analysis of this compound

The FT-IR spectrum of this compound is a composite of the vibrational modes of its three key components: the aziridine ring, the phenyl group, and the sulfonyl group.

The Phenylsulfonyl Group: A Dominant Spectroscopic Feature

The phenylsulfonyl moiety gives rise to some of the most intense and characteristic bands in the spectrum.

-

Sulfonyl (SO₂) Group Vibrations: The sulfonyl group is characterized by two strong stretching vibrations:

-

Asymmetric SO₂ Stretching (ν_as(SO₂)): This typically appears in the range of 1300-1350 cm⁻¹ . The strong electron-withdrawing nature of the phenyl group and the aziridine nitrogen can influence the exact position of this band.

-

Symmetric SO₂ Stretching (ν_s(SO₂)): This band is found in the region of 1150-1180 cm⁻¹ . The intensity of this absorption is usually very strong.

-

-

Phenyl Group Vibrations: The aromatic ring exhibits several characteristic vibrations:

-

Aromatic C-H Stretching (ν(C-H)): These vibrations occur above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region. These bands are usually of weak to medium intensity.

-

Aromatic C=C Stretching (ν(C=C)): A series of bands of variable intensity are observed in the 1450-1600 cm⁻¹ region, which are characteristic of the phenyl ring.

-

Aromatic C-H Bending (δ(C-H)): Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region and can provide information about the substitution pattern of the benzene ring. For a monosubstituted ring, strong absorptions are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹ .

-

The Aziridine Ring: A Tale of Strain and Substitution

The vibrational modes of the aziridine ring are sensitive to the electronic effects of the N-substituent. The potent electron-withdrawing phenylsulfonyl group significantly perturbs the electron density within the three-membered ring, leading to notable shifts in its characteristic vibrational frequencies.

-

Aziridine C-H Stretching (ν(C-H)): The C-H stretching vibrations of the CH₂ groups in the aziridine ring typically appear in the 2950-3050 cm⁻¹ region. The electron-withdrawing effect of the adjacent nitrogen, further polarized by the sulfonyl group, can shift these bands to slightly higher wavenumbers compared to non-activated aziridines.

-

Aziridine Ring Vibrations (Ring Breathing and Deformations): The characteristic vibrations of the aziridine ring itself are often found in the fingerprint region of the spectrum.

-

Ring Breathing Mode: This symmetric stretching of the C-C and C-N bonds is often weak and can be difficult to assign definitively.

-

Asymmetric Ring Deformation: A characteristic band for N-substituted aziridines often appears in the 1200-1300 cm⁻¹ region. For N-sulfonylated aziridines, this band can sometimes be obscured by or coupled with the strong sulfonyl stretching vibrations.

-

Ring Puckering and other Deformations: Other ring deformation modes can be found at lower frequencies, typically below 1000 cm⁻¹.

-

Vibrational Coupling: The Interplay of Functional Groups

It is crucial to recognize that the vibrational modes of the individual functional groups are not entirely independent. Vibrational coupling can occur between modes of similar frequency and symmetry, leading to shifts in their absorption positions and changes in their intensities. In this compound, potential coupling can occur between:

-

The aziridine ring deformations and the S-N stretching vibration.

-

The phenyl C-C stretching vibrations and the SO₂ stretching vibrations.

The electron-withdrawing nature of the phenylsulfonyl group strengthens the N-S bond and weakens the N-C bonds of the aziridine ring. This electronic effect will be reflected in the force constants of these bonds and, consequently, their vibrational frequencies.

Summary of Key Vibrational Modes

The following table provides a summary of the expected FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | Phenyl | 3050-3100 | Weak to Medium | |

| Aziridine C-H Stretch | Aziridine CH₂ | 2950-3050 | Medium | May be shifted to higher frequency due to electron withdrawal. |

| Aromatic C=C Stretch | Phenyl | 1450-1600 | Variable | A series of bands is characteristic. |

| Asymmetric SO₂ Stretch | Sulfonyl | 1300-1350 | Strong | A key diagnostic band. |

| Symmetric SO₂ Stretch | Sulfonyl | 1150-1180 | Very Strong | Another key diagnostic band. |

| Aziridine Ring Deformation | Aziridine Ring | 1200-1300 | Medium to Weak | May be coupled with other vibrations. |

| Aromatic C-H Out-of-Plane Bend | Phenyl | 690-900 | Strong | Position indicates monosubstitution. |

Synthesis of this compound: A Practical Protocol

A common and reliable method for the synthesis of N-sulfonylated aziridines is the reaction of an alkene with a source of "nitrene" derived from a sulfonamide. A well-established procedure involves the reaction of styrene with Chloramine-T trihydrate in the presence of a phase-transfer catalyst.

Figure 3. General workflow for the synthesis of this compound.

Step-by-Step Synthesis:

-

Reaction Setup: To a solution of styrene in a suitable solvent (e.g., acetonitrile), add Chloramine-T trihydrate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion: A Powerful Analytical Tool

FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the characterization of this compound. By understanding the characteristic vibrational modes of the aziridine ring, the phenyl group, and the sulfonyl group, and by appreciating the electronic interplay between these functionalities, researchers can confidently identify and assess the purity of this important synthetic intermediate. The detailed protocols and spectral interpretations provided in this guide are intended to empower scientists in their pursuit of novel molecular entities with therapeutic potential.

References

-

Armstrong, A., Baxter, C. A., Lamont, S. G., Pape, A. R. (n.d.). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Blakey, S. B., Gross, P., Im, H., Laws, D., III, Park, B., & Baik, M.-H. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 146(2), 1447–1454.

- Pinarci, A. A., Daniecki, N., TenHoeve, T. M., Dellosso, B., Madiu, R., Mejia, L., Bektas, S. E., & Moura-Letts, G. (n.d.). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry.

- Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2008). A New and General Synthesis of Aziridines from Imines and Iodomethyllithium. Organic Letters, 10(20), 4457–4460.

- Yadav, J. S., Reddy, B. V. S., Reddy, P. N., & Rao, M. S. (2003). Bismuth(III)

- Borkin, D., Carlson, A., & Török, B. (2010).

- Yadav, L. D. S., Kapoor, R., & Garima. (2009). DABCO-Catalyzed One-Pot Synthesis of Functionalized Aziridines from Phenacyl Bromides and Imines. Synlett, 2009(19), 3123–3126.

- Williams, A. L., & Johnston, J. N. (2004). A General Method for the Catalytic, Enantioselective Synthesis of cis-Aziridines. Journal of the American Chemical Society, 126(6), 1612–1613.

- Aggarwal, V. K., & Ferrara, M. (2000). A New and Efficient Method for the Synthesis of cis-Aziridines from N-Sulfonyl Imines and Trimethylsilyldiazomethane. Organic Letters, 2(25), 4107–4110.

- Catino, A. J., Nichols, J. M., Forslund, R. E., & Doyle, M. P. (2005). Dirhodium(II) Caprolactamate: An Efficient Catalyst for the Enantioselective Aziridination of Olefins. Organic Letters, 7(13), 2787–2790.

- Sabir, S., Pandey, C. B., Yadav, A. K., Tiwari, B., & Jat, J. L. (2018). Rh(II)-Catalyzed Direct Aziridination of Olefins with O-(Sulfonyl)hydroxylamines. The Journal of Organic Chemistry, 83(20), 12255–12260.

- Dauban, P., Sanière, L., Tarrade, A., & Dodd, R. H. (2001). Copper-Catalyzed Nitrogen Transfer Mediated by Iodosobenzene. Journal of the American Chemical Society, 123(31), 7707–7708.

- Kiyokawa, K., Kosaka, T., & Minataka, S. (2013). Metal-Free Aziridination of Styrene Derivatives with Iminoiodinane Catalyzed by a Combination of Iodine and Ammonium Iodide. Organic Letters, 15(19), 4858–4861.

- Matsuzawa, K., Nagasawa, Y., Yamaguchi, E., Tada, N., & Itoh, A. (2016). Visible-Light-Mediated Aziridination of Styrenes with Sulfonamides. Synthesis, 48(17), 2845–2850.

- Armstrong, A., Baxter, C. A., Lamont, S. G., & Pape, A. R. (2007). Enantioselective Aziridination of Enones Catalyzed by Quinine-Derived Amines. Organic Letters, 9(3), 351–353.

- O'Brien, P. (1999). The Nucleophilic Ring-Opening of Aziridines.

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

Kintek Press. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

University of California, Davis. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

- Oae, S., & Yoshihara, M. (1988). Electronic Effects of the Sulfinyl and Sulfonyl Groups. In S. Patai, Z. Rappoport, & C. J. M. Stirling (Eds.), The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons, Ltd.

- Jat, J. L., Chandra, D., Kumar, P., Singh, V., & Tiwari, B. (2022). Metal- and Additive-Free N-H and N-Me Aziridination of Inactivated Olefins. Synthesis, 54(20), 4513–4520.

- Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(15), 3632–3635.

- Boyars, C., & Schimelpfenig, C. W. (1964). Aziridines. In N. H. Cromwell (Ed.), Heterocyclic Compounds with Three- and Four-Membered Rings, Part One (Vol. 19, pp. 313-441). Interscience Publishers.

- Desai, A. A., Morán-Ramallal, R., & Wulff, W. D. (2011). GRAM SCALE CATALYTIC ASYMMETRIC AZIRIDINATION: PREPARATION OF (2R,3R)-ETHYL 1-BENZHYDRYL-3-(4-BROMOPHENYL)

- Kürti, L., et al. (2024).

- Ghorbani-Vaghei, R., & Veisi, H. (2009). A Novel and Efficient Method for the Synthesis of N-Sulfonyl Aziridines from Alkenes. Synthesis, 2009(11), 1837–1840.

Sources

- 1. Mechanistic study of styrene aziridination by iron( iv ) nitrides - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03677B [pubs.rsc.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Aziridine synthesis [organic-chemistry.org]

- 5. Aziridine synthesis by aziridination [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 1-(Phenylsulfonyl)aziridine

This guide provides a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 1-(Phenylsulfonyl)aziridine (C₈H₉NO₂S), a compound of interest in synthetic chemistry and drug development. Understanding its fragmentation pathways is critical for unambiguous structural confirmation, reaction monitoring, and impurity profiling. This document synthesizes established principles of mass spectrometry with specific insights into the sulfonamide and aziridine moieties to deliver a comprehensive analysis for researchers and drug development professionals.

Introduction: The Structural Context

This compound possesses a unique structure combining three key features that dictate its fragmentation: a strained three-membered aziridine ring, a robust phenyl group, and a sulfonyl linker. The molecular weight of this compound is 183.23 g/mol .[1] The interplay between the high ring strain of the aziridine and the electronic influence of the phenylsulfonyl group governs the stability of the molecular ion and directs the subsequent fragmentation cascades under electron ionization conditions. The primary analytical challenge is to map how this structure disassembles and to identify the characteristic ions that serve as reliable diagnostic markers.

Experimental Protocol: Acquiring a Valid Mass Spectrum

A self-validating and reproducible protocol is essential for obtaining high-quality mass spectra. The following details a standard methodology using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), a common technique for volatile and semi-volatile compounds like this compound.

Objective: To obtain a clean, interpretable EI mass spectrum of this compound, identifying the molecular ion and key fragment ions.

Methodology:

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Perform a serial dilution to a working concentration of 1-10 µg/mL. The final concentration should be optimized to prevent column overloading and source saturation.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the sample concentration.

-

Injector Temperature: 250 °C to ensure rapid volatilization without thermal degradation.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes to ensure elution of all components.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Interface Temperature: 280 °C to prevent condensation of the analyte.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV (standard energy to generate reproducible fragmentation patterns).

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant ions.

-

Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

-

-

Data Analysis & Validation:

-

Integrate the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Verify the spectrum by checking for the presence of the expected molecular ion and characteristic fragment ions as detailed in the subsequent sections. The absence of co-eluting peaks confirms the purity of the analyzed signal.

-

Experimental Workflow Diagram

Caption: Workflow for GC-EI-MS analysis of this compound.

Core Fragmentation Pathways and Mechanistic Insights

Under 70 eV electron ionization, this compound undergoes several predictable and diagnostic fragmentation reactions. The mass spectrum is characterized by a moderately stable molecular ion (M•+) at m/z 183 and a series of fragment ions resulting from the cleavage of the weakest bonds and rearrangement reactions.

Key Fragmentation Events:

-

Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation for many aromatic sulfonamides is the extrusion of SO₂ (64 Da).[2] This rearrangement is driven by the formation of a more stable intermediate. In this case, the molecular ion at m/z 183 loses SO₂ to produce a prominent ion at m/z 119 . This fragment corresponds to the N-phenylaziridine radical cation, a key diagnostic peak.

-

Cleavage of the Phenyl-Sulfur Bond: The C-S bond between the phenyl ring and the sulfonyl group is susceptible to cleavage. This fragmentation leads to the formation of the phenyl cation (C₆H₅⁺ ) at m/z 77 . This is a very common and often abundant ion in the spectra of phenyl-containing compounds. The other part of the molecule forms the [M - C₆H₅]⁺ ion at m/z 106 (SO₂-aziridine).

-

Cleavage of the Nitrogen-Sulfur Bond: The N-S bond is another critical weak point. Cleavage at this position can occur in two ways:

-

Formation of the phenylsulfonyl cation (C₆H₅SO₂⁺) at m/z 141 . This is a highly characteristic ion for this class of compounds.

-

Formation of the aziridine cation at m/z 42 .

-

-

Aziridine Ring Fragmentation: The strained aziridine ring itself can fragment. The ion at m/z 119 ([M - SO₂]•+) can lose ethene (C₂H₄) to form an ion at m/z 91 , likely a tropylium-like ion if rearrangement occurs, or a phenylnitrene radical cation.

The following diagram illustrates these primary fragmentation pathways originating from the molecular ion.

Caption: Primary EI fragmentation pathways of this compound.

Summary of Diagnostic Ions

The interpretation of an unknown spectrum relies on recognizing the pattern of these key ions. The table below summarizes the most important fragments, their mass-to-charge ratio (m/z), and their proposed origin.

| m/z | Proposed Ion Structure | Formula | Origin of Fragment | Diagnostic Value |

| 183 | [C₆H₅SO₂N(CH₂)₂]•+ | C₈H₉NO₂S | Molecular Ion (M•+) | Confirms molecular weight. |

| 141 | [C₆H₅SO₂]⁺ | C₆H₅O₂S | Cleavage of the N-S bond. | High. Confirms phenylsulfonyl moiety. |

| 119 | [C₆H₅N(CH₂)₂]•+ | C₈H₉N | Loss of SO₂ from M•+. | High. Characteristic rearrangement. |

| 106 | [SO₂N(CH₂)₂]⁺ | C₂H₄NO₂S | Loss of phenyl radical from M•+. | Moderate. |

| 91 | [C₇H₇]⁺ or [C₆H₅N]•+ | C₇H₇ / C₆H₅N | Loss of ethene from m/z 119. | Moderate. Suggests aziridine ring fragmentation. |

| 77 | [C₆H₅]⁺ | C₆H₅ | Cleavage of the C-S bond. | High. Confirms phenyl moiety. |

| 51 | [C₄H₃]⁺ | C₄H₃ | Fragmentation of the phenyl ring. | Low. Common aromatic fragment. |

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is a well-defined process dominated by predictable cleavages and rearrangements. The most diagnostically significant ions are the phenylsulfonyl cation (m/z 141 ), the ion resulting from the loss of SO₂ (m/z 119 ), and the phenyl cation (m/z 77 ). The presence of these ions, along with the molecular ion at m/z 183 , provides a robust fingerprint for the unequivocal identification of the compound. This guide provides the necessary framework for researchers to confidently interpret spectral data, validate synthesis, and characterize related structures in complex matrices.

References

-

Duffin, K. L., & Henion, J. D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1337-1345. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Aziridine, 1-(phenylsulfonyl)-. Substance Details - SRS. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Summary for CID 25141. Retrieved from [Link]

-

Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. Retrieved from [Link]

-

SIELC Technologies. (2018). Aziridine, 1-(phenylsulfonyl)-. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 1-(Phenylsulfonyl)aziridine Ring Strain

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Phenylsulfonyl)aziridine and its derivatives represent a cornerstone of modern synthetic chemistry and drug discovery, serving as versatile intermediates for the introduction of nitrogen-containing functionalities. Their utility is intrinsically linked to the high ring strain of the three-membered aziridine core, which provides a potent thermodynamic driving force for a variety of stereospecific ring-opening reactions. The electron-withdrawing nature of the N-phenylsulfonyl group further activates the ring, enhancing its electrophilicity and modulating its reactivity. Understanding and quantifying this ring strain is therefore paramount for predicting reactivity, controlling reaction pathways, and designing novel molecular scaffolds.

This in-depth technical guide provides a comprehensive framework for the computational investigation of ring strain in this compound. Moving beyond a mere recitation of methods, this document elucidates the causality behind theoretical choices, offering field-proven protocols grounded in established quantum chemical theories. We will detail the precise workflows for calculating Ring Strain Energy (RSE), exploring the nuances of bond characteristics through Natural Bond Orbital (NBO) analysis, and dissecting the topology of electron density via the Quantum Theory of Atoms in Molecules (QTAIM). This guide is designed to equip researchers with the theoretical knowledge and practical protocols necessary to perform robust, self-validating computational studies in this critical area of chemical science.

The Principle of Strain: More Than Just an Angle

The concept of ring strain, first articulated by Adolf von Baeyer, describes the inherent instability in cyclic molecules arising from deviations from ideal geometric parameters—bond angles, bond lengths, and torsional angles. In the case of aziridines, the three-membered ring forces the internal C-N-C and C-C-N bond angles to approximate 60°, a significant deviation from the ideal tetrahedral (~109.5°) or trigonal pyramidal (~107°) geometries. This angle strain is the primary contributor to the high reactivity of these heterocycles.[1]

The attachment of a phenylsulfonyl group to the nitrogen atom introduces several critical electronic effects:

-

Inductive Withdrawal: The strongly electron-withdrawing sulfonyl group polarizes the N-C bonds of the aziridine ring, increasing the partial positive charge on the carbon atoms and rendering them more susceptible to nucleophilic attack.

-

Pyramidalization at Nitrogen: The sulfonyl group influences the degree of nitrogen inversion. A more planar nitrogen configuration would imply greater s-character in the exocyclic N-S bond and consequently more p-character in the endocyclic N-C bonds, potentially affecting ring strain.

-

Modulation of Reactivity: These electronic perturbations directly impact the activation energy of ring-opening reactions, influencing both the rate and regioselectivity of nucleophilic additions.[2]

A quantitative understanding of these factors requires sophisticated computational modeling.

Quantifying Instability: The Calculation of Ring Strain Energy (RSE)

The most reliable method for calculating RSE is through the use of isodesmic or, more accurately, homodesmotic reactions.[1][3] These are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides, which minimizes computational errors arising from the unequal treatment of electron correlation. The RSE is then defined as the enthalpy change of this reaction.[1]

Defining the Homodesmotic Reaction

For this compound, a suitable homodesmotic reaction is constructed by conceptually breaking the C-C and one C-N bond of the ring and capping the resulting fragments with appropriate groups (e.g., methyl) to conserve the chemical environment of each atom.

Diagram 1: Homodesmotic Reaction for RSE Calculation

The Ring Strain Energy is calculated as: RSE = [E(Products)] - [E(Reactants)] Where E represents the sum of the calculated ground-state electronic energies (including zero-point vibrational energy correction) for each molecule.

Experimental Protocol: RSE Calculation Workflow

This protocol outlines a robust and validated procedure for calculating the RSE of this compound.

Step 1: Geometry Optimization

-

Software: Gaussian 16, ORCA, or equivalent quantum chemistry package.

-

Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost. The B3LYP hybrid functional is a well-established starting point. For higher accuracy, a dispersion-corrected functional such as ωB97X-D is recommended.[3]

-

Basis Set: A Pople-style basis set like 6-31G(d,p) is adequate for initial optimizations. For final energy calculations, a larger, more flexible basis set such as 6-311+G(2d,p) or a correlation-consistent basis set (e.g., aug-cc-pVTZ) should be employed.

-

Procedure:

-

Construct the 3D structures of all four molecules in the homodesmotic reaction (this compound, ethane, N-Ethyl-N-methylbenzenesulfonamide, and propane).

-

Perform a full geometry optimization for each molecule without constraints.

-

Confirm that each optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies validates the minimum.

-

Step 2: Single-Point Energy Calculation

-

Procedure:

-

Using the optimized geometries from Step 1, perform a single-point energy calculation at a higher level of theory/basis set for improved accuracy (e.g., optimize at B3LYP/6-31G(d,p), then calculate energy at ωB97X-D/aug-cc-pVTZ).

-

Extract the electronic energy and the zero-point vibrational energy (ZPVE) from the output of the frequency calculations. The sum of these is the total ground-state energy.

-

Step 3: RSE Calculation

-

Procedure:

-

Sum the total ground-state energies of the products.

-

Sum the total ground-state energies of the reactants.

-

Calculate the difference as defined in the equation above. The result is the RSE, typically reported in kcal/mol.

-

Diagram 2: Computational Workflow for RSE

Deconstructing the Bonds: Advanced Wavefunction Analysis

While RSE provides a single, valuable metric of instability, a deeper understanding requires probing the electronic structure of the strained ring. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two powerful, complementary techniques for this purpose.

Natural Bond Orbital (NBO) Analysis: A Chemist's View of Bonding

NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a representation of localized bonds and lone pairs that aligns with intuitive Lewis structures.[4] This allows for the quantitative analysis of bonding hybrids, charge distribution, and delocalizing interactions.

Key Insights from NBO Analysis for this compound:

-

Hybridization and Bent Bonds: NBO analysis will reveal the hybridization of the C-C and C-N bonds within the aziridine ring. Due to geometric constraints, the orbitals forming these bonds will not be perfectly aligned along the internuclear axes, resulting in "bent" bonds. The analysis quantifies the deviation from ideal overlap, a direct measure of strain. The C-N and C-C bonds are expected to have significantly higher p-character than in an unstrained acyclic amine.

-

Natural Population Analysis (NPA): This provides a less basis-set-dependent method for calculating atomic charges than other methods. It will quantitatively confirm the electron-withdrawing effect of the phenylsulfonyl group, showing significant positive charges on the ring carbons.

-

Hyperconjugative Interactions: NBO identifies stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Key interactions to investigate include delocalization from the nitrogen lone pair into the antibonding orbitals of the sulfonyl group (nN → σ*S-O) and potential interactions involving the strained ring bonds. The energy of these interactions (E(2)) quantifies their importance.[2]

Protocol: Performing an NBO Analysis NBO analysis is typically requested as an additional keyword within the quantum chemistry software (e.g., Pop=NBO in Gaussian). The analysis is performed on the optimized wavefunction.

Quantum Theory of Atoms in Molecules (QTAIM): The Topology of Electron Density

QTAIM, developed by Richard Bader, analyzes the topology of the total electron density (ρ(r)).[5] This method defines atoms as regions of space and characterizes chemical bonds based on the properties of the electron density at specific points called critical points.

Key Insights from QTAIM for this compound:

-

Bond Critical Points (BCPs): QTAIM identifies a (3, -1) critical point, or Bond Critical Point, between any two bonded atoms. The properties of the electron density at the BCP provide profound insight into the nature of the bond.

-

Electron Density (ρBCP): For the strained C-C and C-N bonds, ρBCP will be lower than in their acyclic analogues, and the BCP itself will be displaced outwards from the direct internuclear axis, providing a clear visualization of the bent bond.

-

Laplacian of the Electron Density (∇²ρBCP): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ < 0, characteristic of covalent bonds) or depleted (∇²ρ > 0, characteristic of closed-shell interactions).

-

Total Energy Density (HBCP): The sign of the total energy density at the BCP can further distinguish the degree of covalent character.

-

-

Ring Critical Point (RCP): A (3, +1) critical point, or Ring Critical Point, will be found in the center of the aziridine ring. The value of the electron density at the RCP (ρRCP) is inversely related to the degree of strain; a lower density indicates higher strain.

Protocol: Performing a QTAIM Analysis

-

Generate a wavefunction file (e.g., .wfx or .wfn) from the optimized DFT calculation.

-

Use a dedicated QTAIM analysis program (e.g., AIMAll) to read the wavefunction file.

-

The software will automatically locate all critical points and calculate their properties.

Diagram 3: Logic of Advanced Wavefunction Analysis

Sources

An In-Depth Technical Guide to the Electronic Properties of the Phenylsulfonyl Activating Group

A Senior Application Scientist's Synthesis of Core Principles, Experimental Validation, and Practical Application for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Phenylsulfonyl Group - A Versatile Tool in Molecular Design

The phenylsulfonyl group (-SO₂Ph) is a cornerstone functional group in modern organic chemistry and medicinal chemistry. Its prevalence in pharmaceuticals, agrochemicals, and functional materials is a testament to its unique and powerful electronic properties. As a potent electron-withdrawing group, the phenylsulfonyl moiety profoundly influences the reactivity, acidity, and binding interactions of parent molecules. This guide provides an in-depth exploration of these electronic characteristics, offering both a theoretical framework and practical methodologies for their quantification and application. By understanding the fundamental principles that govern the behavior of the phenylsulfonyl group, researchers can more effectively harness its potential in the design of novel molecules with tailored properties. The sulfonyl group is a common feature in a variety of therapeutic agents, including antibiotics, anticancer drugs, and diuretics, underscoring its significance in drug design.[1]

Deconstructing the Electron-Withdrawing Nature: A Duality of Inductive and Resonance Effects

The potent electron-withdrawing character of the phenylsulfonyl group arises from a combination of strong inductive and resonance effects. Understanding this duality is critical to predicting its influence on molecular properties.

Inductive Effect (-I): The high electronegativity of the two oxygen atoms double-bonded to the sulfur atom creates a strong dipole, pulling electron density away from the sulfur and, consequently, from the attached phenyl ring and any other substituent. This through-bond polarization, or inductive effect, is a primary contributor to the group's electron-withdrawing strength.

Resonance Effect (-M): The sulfur atom in the sulfonyl group can expand its octet, allowing for the delocalization of pi-electrons from the aromatic ring onto the sulfonyl group. This is often depicted through resonance structures where the sulfur atom accommodates a negative charge. This mesomeric effect further depletes electron density from the aromatic system, particularly at the ortho and para positions.

Caption: Resonance delocalization in a phenylsulfone derivative.

Quantifying Electronic Influence: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[2] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).

log(k/k₀) = ρσ or log(K/K₀) = ρσ

The substituent constant, σ, is a measure of the electronic effect of a substituent and is independent of the reaction. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. The phenylsulfonyl group and its derivatives consistently exhibit positive σ values, confirming their strong electron-withdrawing nature.

Hammett Substituent Constants for Substituted Phenylsulfonyl Groups

The electronic properties of the phenylsulfonyl group can be further modulated by introducing substituents onto the phenyl ring itself. The following table summarizes the Hammett constants (σ_m_ and σ_p_) for a range of substituted phenylsulfonyl groups.

| Substituent (X) in X-C₆H₄SO₂- | σ_m_ | σ_p_ |

| -H | +0.62 | +0.70 |

| -CH₃ | +0.57 | +0.64 |

| -OCH₃ | +0.60 | +0.62 |

| -Cl | +0.67 | +0.79 |

| -Br | +0.68 | +0.79 |

| -CN | +0.78 | +0.93 |

| -NO₂ | +0.80 | +1.03 |

Data compiled from various sources and represent approximate values.

Impact on Acidity: The Case of Benzenesulfonamides

The strong electron-withdrawing nature of the phenylsulfonyl group significantly increases the acidity of adjacent protons. A prime example is the N-H proton of benzenesulfonamides. The sulfonyl group stabilizes the resulting conjugate base (anion) through both inductive and resonance effects, thereby lowering the pKa value compared to amines.

pKa Values of Substituted Benzenesulfonamides

The acidity of the sulfonamide proton is sensitive to the electronic effects of substituents on the phenyl ring, providing a practical demonstration of the Hammett relationship.

| Substituent (X) in X-C₆H₄SO₂NH₂ | pKa |

| -H | 10.00 |

| -CH₃ | 10.15 |

| -OCH₃ | 10.19 |

| -Cl | 9.55 |

| -Br | 9.50 |

| -CN | 9.05 |

| -NO₂ | 8.80 |

Data are approximate and can vary with experimental conditions.

This trend clearly illustrates that electron-withdrawing substituents on the phenyl ring further stabilize the sulfonamide anion, leading to a lower pKa (stronger acid).

Experimental Protocols for Characterizing Electronic Properties

The quantitative data presented above are determined through rigorous experimental methodologies. The following sections provide detailed protocols for key experiments used to characterize the electronic properties of the phenylsulfonyl group.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH. By monitoring these changes, the pKa can be determined.[3][4]

Materials:

-

Substituted benzenesulfonamide of interest

-

A series of buffer solutions with known pH values (e.g., phosphate, borate, and acetate buffers) covering a range of at least 2 pH units above and below the expected pKa

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mM.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a known volume of the stock solution to a final concentration of approximately 0.05 mM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.

-

Spectrophotometric Measurements:

-

Record the UV-Vis spectrum of each sample solution from approximately 200 to 400 nm.

-

Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated forms of the sulfonamide.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting data should fit a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Protocol 2: Kinetic Study of the Solvolysis of Benzenesulfonyl Chlorides

The rate of solvolysis of substituted benzenesulfonyl chlorides is sensitive to the electronic nature of the substituent on the phenyl ring. This experiment allows for the determination of the Hammett reaction constant (ρ), which quantifies this sensitivity.[5][6]

Materials:

-

A series of para-substituted benzenesulfonyl chlorides

-

Solvent system (e.g., aqueous acetone or ethanol)

-

Conductivity meter or pH meter/autotitrator

-

Constant temperature bath

-

Stopwatch

Procedure:

-

Reaction Setup:

-